Cas no 1071755-06-0 (4-(methylsulfanyl)methyl-1H-imidazole)

4-(Methylsulfanyl)methyl-1H-imidazole is a sulfur-containing heterocyclic compound featuring an imidazole core substituted with a methylsulfanylmethyl group at the 4-position. This structure imparts unique reactivity and potential utility in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. The methylsulfanyl moiety enhances the compound's versatility as a building block for further functionalization, while the imidazole ring offers a stable, nitrogen-rich framework for metal coordination or hydrogen bonding interactions. Its well-defined molecular structure ensures consistent performance in synthetic applications, making it a valuable intermediate for researchers exploring sulfur- and nitrogen-based chemistry. The compound's stability under standard conditions facilitates handling and storage.
4-(methylsulfanyl)methyl-1H-imidazole structure
1071755-06-0 structure
Product name:4-(methylsulfanyl)methyl-1H-imidazole
CAS No:1071755-06-0
MF:C5H8N2S
MW:128.195419311523
CID:6042376
PubChem ID:20675594

4-(methylsulfanyl)methyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 5-[(methylthio)methyl]-
    • 4-(methylsulfanyl)methyl-1H-imidazole
    • 5-((Methylthio)methyl)-1H-imidazole
    • 1071755-06-0
    • AKOS006357276
    • SCHEMBL1145804
    • 4-[(methylsulfanyl)methyl]-1H-imidazole
    • EN300-1867050
    • Inchi: 1S/C5H8N2S/c1-8-3-5-2-6-4-7-5/h2,4H,3H2,1H3,(H,6,7)
    • InChI Key: MLLYSQGRMFTIIZ-UHFFFAOYSA-N
    • SMILES: C1NC(CSC)=CN=1

Computed Properties

  • Exact Mass: 128.04081944g/mol
  • Monoisotopic Mass: 128.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 67.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Density: 1.189±0.06 g/cm3(Predicted)
  • Melting Point: 86 °C
  • Boiling Point: 180 °C(Press: 0.6 Torr)
  • pka: 13.30±0.10(Predicted)

4-(methylsulfanyl)methyl-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1867050-0.1g
4-[(methylsulfanyl)methyl]-1H-imidazole
1071755-06-0
0.1g
$1195.0 2023-09-18
Enamine
EN300-1867050-2.5g
4-[(methylsulfanyl)methyl]-1H-imidazole
1071755-06-0
2.5g
$2660.0 2023-09-18
Enamine
EN300-1867050-0.5g
4-[(methylsulfanyl)methyl]-1H-imidazole
1071755-06-0
0.5g
$1302.0 2023-09-18
Enamine
EN300-1867050-10.0g
4-[(methylsulfanyl)methyl]-1H-imidazole
1071755-06-0
10g
$5837.0 2023-06-02
Enamine
EN300-1867050-5.0g
4-[(methylsulfanyl)methyl]-1H-imidazole
1071755-06-0
5g
$3935.0 2023-06-02
Enamine
EN300-1867050-1g
4-[(methylsulfanyl)methyl]-1H-imidazole
1071755-06-0
1g
$1357.0 2023-09-18
Enamine
EN300-1867050-0.05g
4-[(methylsulfanyl)methyl]-1H-imidazole
1071755-06-0
0.05g
$1140.0 2023-09-18
Enamine
EN300-1867050-1.0g
4-[(methylsulfanyl)methyl]-1H-imidazole
1071755-06-0
1g
$1357.0 2023-06-02
Enamine
EN300-1867050-0.25g
4-[(methylsulfanyl)methyl]-1H-imidazole
1071755-06-0
0.25g
$1249.0 2023-09-18
Enamine
EN300-1867050-10g
4-[(methylsulfanyl)methyl]-1H-imidazole
1071755-06-0
10g
$5837.0 2023-09-18

Additional information on 4-(methylsulfanyl)methyl-1H-imidazole

4-(methylsulfanyl)methyl-1H-imidazole: A Comprehensive Overview

4-(methylsulfanyl)methyl-1H-imidazole (CAS No. 1071755-06-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(methylthio)methylimidazole, is characterized by its unique structural features, which include a methylthio group attached to a methyl group, which in turn is bonded to an imidazole ring. The imidazole ring is a fundamental building block in many biologically active molecules, making 4-(methylsulfanyl)methyl-1H-imidazole an intriguing candidate for various applications.

The chemical structure of 4-(methylsulfanyl)methyl-1H-imidazole (C6H9N2S) offers several key advantages. The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance the compound's interactions with biological targets. The presence of the methylthio group adds further complexity and potential for modulation of biological activity. This combination of structural elements makes 4-(methylsulfanyl)methyl-1H-imidazole a valuable scaffold for the design and synthesis of novel bioactive compounds.

In recent years, significant research has been devoted to exploring the potential applications of 4-(methylsulfanyl)methyl-1H-imidazole. One notable area of interest is its use as a building block in the synthesis of antifungal agents. Imidazoles are well-known for their antifungal properties, and the addition of a methylthio group can potentially enhance these properties by altering the compound's lipophilicity and cellular uptake. Studies have shown that derivatives of 4-(methylsulfanyl)methyl-1H-imidazole exhibit promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.

Beyond antifungal applications, 4-(methylsulfanyl)methyl-1H-imidazole has also been investigated for its potential as an anticancer agent. Research has demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by targeting specific signaling pathways. For example, one study published in the Journal of Medicinal Chemistry reported that a derivative of 4-(methylsulfanyl)methyl-1H-imidazole exhibited potent cytotoxic activity against human breast cancer cells by inducing apoptosis through the modulation of Bcl-2 family proteins.

The versatility of 4-(methylsulfanyl)methyl-1H-imidazole extends to its use in the development of new materials and catalysts. The imidazole ring is known for its excellent coordination properties, making it a useful ligand in transition metal complexes. These complexes can be employed as catalysts in various organic transformations, such as C-H activation and cross-coupling reactions. Additionally, the presence of the methylthio group can influence the electronic properties of these complexes, potentially leading to improved catalytic performance.

In the context of pharmaceutical research, the synthesis and characterization of 4-(methylsulfanyl)methyl-1H-imidazole-based compounds have been extensively studied. Various synthetic routes have been developed to access this compound and its derivatives efficiently. One common approach involves the reaction of 4-methylimidazole with methyl thiols in the presence of a suitable base. This method provides high yields and good purity, making it suitable for large-scale production.

The biological evaluation of 4-(methylsulfanyl)methyl-1H-imidazole-based compounds often involves in vitro assays to assess their activity against specific targets. For example, enzyme inhibition assays are commonly used to evaluate the potency and selectivity of these compounds against key enzymes involved in disease pathways. In vivo studies are also conducted to investigate their pharmacokinetic properties and therapeutic efficacy in animal models.

In conclusion, 4-(methylsulfanyl)methyl-1H-imidazole (CAS No. 1071755-06-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for the design and synthesis of novel bioactive compounds with diverse biological activities. Ongoing research continues to uncover new insights into the properties and applications of this compound, highlighting its significance in advancing our understanding and treatment of various diseases.

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